5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No.: 73075-67-9
Cat. No.: VC6684173
Molecular Formula: C9H7Cl2NO
Molecular Weight: 216.06
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73075-67-9 |
---|---|
Molecular Formula | C9H7Cl2NO |
Molecular Weight | 216.06 |
IUPAC Name | 5,6-dichloro-3,4-dihydro-2H-isoquinolin-1-one |
Standard InChI | InChI=1S/C9H7Cl2NO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13) |
Standard InChI Key | SBVHUZPHJVYZAN-UHFFFAOYSA-N |
SMILES | C1CNC(=O)C2=C1C(=C(C=C2)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a benzene ring fused to a six-membered saturated ring containing one nitrogen atom and one ketone group. Chlorine atoms occupy the 5th and 6th positions on the benzene ring, while the ketone group is positioned at the 1st position of the tetrahydroisoquinoline system . This arrangement confers moderate polarity, as evidenced by a calculated partition coefficient (LogP) of 2.61 , suggesting balanced lipophilicity and hydrophilicity.
Physicochemical Data
Key properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 216.064 g/mol | |
Exact Mass | 214.990 g/mol | |
PSA (Polar Surface Area) | 29.10 Ų | |
LogP | 2.61 |
The compound’s melting and boiling points remain uncharacterized in open literature, though its stability under standard storage conditions (room temperature, inert atmosphere) is inferred from commercial availability .
Synthetic Methodologies
Industrial-Scale Synthesis
While no direct synthesis routes for 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one are disclosed in the reviewed sources, analogous pathways for related tetrahydroisoquinoline derivatives provide insight. A patented method for synthesizing 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves four stages :
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Schiff Base Formation: Reaction of 3,5-dichlorobenzaldehyde with ammonia yields an imine intermediate.
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Reduction: Sodium borohydride reduces the imine to a secondary amine in the presence of anhydrous calcium chloride .
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Ring Closure: The amine undergoes cyclization using triethylamine and dichloromethane, followed by acid-catalyzed rearrangement with concentrated sulfuric acid .
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Reduction and Acidification: Final reduction and treatment with hydrochloric acid yield the hydrochloride salt .
Future Directions
Further research should prioritize:
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Synthetic Optimization: Developing regioselective routes for 5,6-dichloro substitution.
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Biological Screening: Evaluating affinity for adrenergic, dopaminergic, or serotonergic receptors.
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Structural Modifications: Exploring alkylation or acylation to enhance bioavailability or target specificity.
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